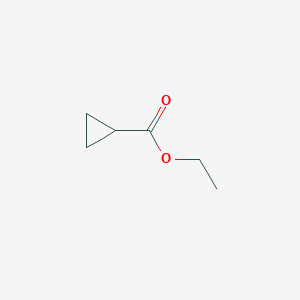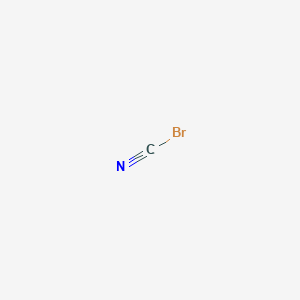
Bromure de cyanogène
Vue d'ensemble
Description
Cyanogen bromide (CNBr) is an important reagent used in biochemistry and molecular biology. It is a colorless, volatile, and water-soluble crystalline solid that is widely used to cleave proteins at specific sites in order to study their structure and function. It has been widely used in the past few decades, and its use continues to expand in the biotechnological and biomedical fields.
Applications De Recherche Scientifique
Biologie moléculaire
En biologie moléculaire, le CNBr est utilisé comme réactif pour sa capacité à cliver les protéines au niveau des résidus de méthionine. Cette propriété est particulièrement utile pour la cartographie peptidique et l'analyse de la séquence d'acides aminés . En décomposant les protéines en peptides plus petits, les chercheurs peuvent déterminer la composition et la séquence des acides aminés, ce qui est crucial pour comprendre la structure et la fonction des protéines.
Duplexes d'ADN
Dans le domaine de la génétique, le CNBr agit comme un réactif de couplage pour les liaisons inter-nucléotidiques de phosphoramidate ou de pyrophosphate dans les duplexes d'ADN . Cette application est essentielle pour la synthèse et le séquençage de l'ADN, permettant aux chercheurs d'étudier le matériel génétique et de comprendre les maladies génétiques.
Sécurité de l'eau potable
Des recherches ont été menées sur la détection et la stabilité du CNBr dans l'eau potable . L'étude fournit des informations sur les facteurs affectant la stabilité des halogénures de cyanogène et établit des méthodes pour leur détection. Ceci est crucial pour assurer la sécurité de l'eau potable et protéger la santé publique.
Immobilisation des protéines
Le CNBr est utilisé dans les procédures d'immobilisation des protéines. Il active les polysaccharides pour le couplage avec les érythrocytes et sert d'agent oxydant dans divers essais . Cette application est essentielle pour les tests diagnostiques et la recherche qui nécessitent la fixation de protéines à des supports solides.
Synthèse de composés organiques
Le composé est impliqué dans la synthèse de composés organiques, tels que la préparation du 2-amino-5-(2'-thiényl)-1,3,4-oxadiazole . Cette synthèse fait partie de la création de produits pharmaceutiques et d'autres matériaux organiques ayant des propriétés spécifiques désirées.
Mécanisme D'action
Target of Action
Cyanogen bromide (BrCN) is an inorganic compound that primarily targets proteins and peptides . It is widely used to modify biopolymers, fragment proteins and peptides (cuts the C-terminus of methionine), and synthesize other compounds . It is also used to immobilize proteins by coupling them to reagents such as agarose for affinity chromatography .
Mode of Action
The mode of action of cyanogen bromide involves the cleavage of peptide bonds on the C-terminal side of methionine residues . This reaction is highly specific with few side reactions and a typical yield of 90–100% . Cyanogen bromide activation results in the formation of reactive cyanate esters on the agarose matrix .
Biochemical Pathways
Cyanogen bromide affects the biochemical pathways involved in protein cleavage and immobilization . It cleaves the bond to the C-terminal side of methionyl residues, generating relatively few peptides of size up to 10,000–20,000 Dalton . This cleavage may be useful to confirm estimates of methionine content by amino acid analysis .
Pharmacokinetics
It is known that the compound is a colorless solid that dissolves in both water and polar organic solvents .
Result of Action
The result of cyanogen bromide’s action is the cleavage of proteins at methionine residues, leading to the fragmentation of proteins and peptides . This can be used for the purposes of peptide mapping and preparation of peptides for amino acid sequencing . In addition, it has been used to map the binding sites of antibodies or ligands , and in combination with molecular engineering techniques, it has been used to cleave at specific points in order to generate functionally distinct domains or proteins of interest from fusion proteins .
Action Environment
The action of cyanogen bromide is influenced by environmental factors. For instance, the compound undergoes an exothermic trimerisation to cyanuric bromide ( (BrCN)3 ) . This reaction is catalyzed by traces of bromine, metal salts, acids, and bases . For this reason, experimentalists avoid brownish samples . Cyanogen bromide is hydrolyzed to form hydrogen cyanate and hydrobromic acid . The fate of BrCN determines whether BrCN production fuels or terminates bromine activation .
Safety and Hazards
Orientations Futures
Cyanogen bromide is widely used to modify biopolymers, fragment proteins and peptides, and synthesize other compounds . Future directions in the development of cyanogen bromide include releasable PEGs, which are polymers linked to the protein through cleavable linkers that allow the slow release of the conjugated protein in its full active form .
Analyse Biochimique
Biochemical Properties
Cyanogen bromide plays a significant role in biochemical reactions, particularly in protein chemistry. It is commonly used to immobilize proteins by coupling them to reagents such as agarose for affinity chromatography . This process involves the activation of agarose with cyanogen bromide, which reacts with hydroxyl groups to form cyanate esters and imidocarbonates. These reactive groups then couple with primary amines on proteins, resulting in their immobilization .
Cyanogen bromide also interacts with enzymes and proteins by cleaving peptide bonds at methionine residues. This cleavage is highly specific and occurs under mild conditions, making it a valuable tool for protein sequencing and structural studies . The interaction of cyanogen bromide with proteins and peptides is primarily through the formation of covalent bonds, leading to the fragmentation of the target molecules .
Cellular Effects
Cyanogen bromide has various effects on different types of cells and cellular processes. It is known to influence cell function by modifying proteins and peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to cleave peptide bonds at methionine residues can lead to the disruption of protein function and structure, affecting cellular processes that rely on these proteins .
In addition, cyanogen bromide can cause cellular toxicity, leading to symptoms such as convulsions, unconsciousness, and respiratory failure . These effects are primarily due to the compound’s ability to interfere with cellular respiration and other critical biochemical pathways .
Molecular Mechanism
The molecular mechanism of cyanogen bromide involves its interaction with biomolecules, particularly proteins and peptides. Cyanogen bromide cleaves peptide bonds at the C-terminus of methionine residues through a nucleophilic attack on the carbonyl carbon of the peptide bond . This reaction results in the formation of a cyclic intermediate, which subsequently breaks down to release the cleaved peptide fragments .
Cyanogen bromide can also act as a coupling reagent for the formation of phosphoramidate or pyrophosphate inter-nucleotide bonds in DNA duplexes . This property makes it useful in the synthesis of nucleic acid analogs and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyanogen bromide can change over time due to its stability and degradation properties. Cyanogen bromide is known to undergo hydrolysis in aqueous solutions, leading to the formation of hydrogen cyanate and hydrobromic acid . The rate of hydrolysis is influenced by factors such as pH and temperature, with higher pH levels accelerating the degradation process .
Long-term exposure to cyanogen bromide in laboratory settings can result in the gradual degradation of the compound, affecting its efficacy in biochemical applications . Researchers must consider these temporal effects when designing experiments and handling the compound.
Dosage Effects in Animal Models
The effects of cyanogen bromide vary with different dosages in animal models. At low doses, cyanogen bromide can cause mild toxicity, while higher doses can lead to severe toxic effects, including convulsions, respiratory failure, and death . The lethal dose (LD50) of cyanogen bromide in animal models has been found to be relatively low, indicating its high toxicity .
Studies have shown that the toxic effects of cyanogen bromide are dose-dependent, with higher doses causing more pronounced adverse effects . Researchers must carefully control the dosage of cyanogen bromide in animal studies to avoid severe toxicity and ensure accurate results.
Metabolic Pathways
Cyanogen bromide is involved in various metabolic pathways, particularly those related to protein and peptide metabolism. The compound’s ability to cleave peptide bonds at methionine residues makes it a valuable tool for studying protein structure and function . Cyanogen bromide can also participate in the synthesis of cyanamides and other molecules through its interaction with enzymes and cofactors .
In plants, cyanogen bromide is involved in cyanide metabolism, where it is assimilated into amino acids and other nitrogen-containing compounds . This process is facilitated by enzymes such as β-cyanoalanine synthase and nitrilase, which convert cyanogen bromide into less toxic compounds .
Transport and Distribution
Within cells and tissues, cyanogen bromide is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small size and polar nature . Once inside the cell, cyanogen bromide can interact with proteins and other biomolecules, leading to its localization in specific cellular compartments .
Cyanogen bromide’s distribution within cells is influenced by factors such as pH, temperature, and the presence of binding proteins or transporters . These factors can affect the compound’s localization and accumulation, impacting its biochemical activity and efficacy.
Subcellular Localization
Cyanogen bromide’s subcellular localization is primarily determined by its interactions with proteins and other biomolecules. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications .
In protein cleavage reactions, cyanogen bromide is often found in close proximity to its target proteins, facilitating the efficient cleavage of peptide bonds . The compound’s subcellular localization can also influence its activity and function, affecting its overall impact on cellular processes.
Propriétés
IUPAC Name |
carbononitridic bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrN/c2-1-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGTVJJHBUTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrN, BrCN | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyanogen bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanogen_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021550 | |
| Record name | Cyanogen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyanogen bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53 | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2 | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyanogen bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Cyanide has a very high affinity for iron in the ferric state. When absorbed /cyanide/ ... reacts readily with trivalent iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/ | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals | |
CAS RN |
506-68-3 | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyanogen bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanogen bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYANOGEN BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanogen bromide ((CN)Br) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanogen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanogen bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOGEN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS382OHJ8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
126 °F (EPA, 1998), 52 °C | |
| Record name | CYANOGEN BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/488 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOGEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANOGEN BROMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: How does cyanogen bromide interact with proteins?
A1: Cyanogen bromide specifically targets methionine residues within a polypeptide chain. This interaction leads to the cleavage of the peptide bond at the carboxyl side of the methionine residue. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the consequences of cyanogen bromide cleavage on protein structure?
A2: Cyanogen bromide cleavage results in the generation of smaller peptide fragments. This fragmentation can be used to determine the primary structure of proteins, identify specific functional domains, and analyze post-translational modifications. [, , , , , , , , , , , , ]
Q3: Are there instances where cyanogen bromide cleavage is incomplete?
A3: Yes, incomplete cleavage can occur when a methionine residue is followed by a serine or threonine residue. [, ]
Q4: What is the molecular formula, weight, and structure of cyanogen bromide?
A4: The molecular formula of cyanogen bromide is CNBr. It has a molecular weight of 105.92 g/mol. The structure consists of a cyanide group (C≡N) bonded to a bromine atom (Br).
Q5: What solvents are compatible with cyanogen bromide?
A5: Cyanogen bromide is soluble in polar organic solvents like methanol, ethanol, and diethyl ether. [] It is commonly used in acidic solutions containing formic acid or trifluoroacetic acid for protein fragmentation. [, , , ]
Q6: Can cyanogen bromide be used for other reactions besides protein cleavage?
A6: Yes, cyanogen bromide can act as a cyanating agent in organic synthesis. For example, it can react with acetylenic compounds in the presence of aluminum bromide to yield β-bromocinnamonitriles. []
Q7: What factors can influence the selectivity of cyanogen bromide cleavage?
A7: The reaction conditions, such as temperature and pH, can influence the selectivity of cyanogen bromide cleavage. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



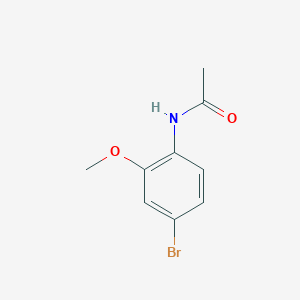


![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

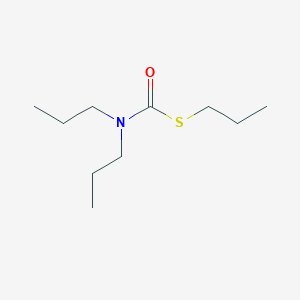
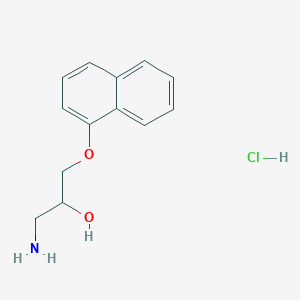
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
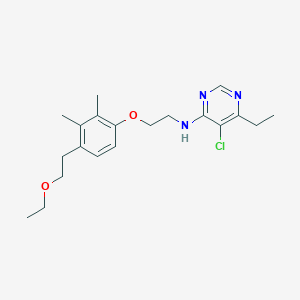

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)
